8-Bromo-4-phenyl-2(1H)-quinolinone
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Overview
Description
8-Bromo-4-phenyl-2(1H)-quinolinone is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 4th position on the quinolinone core. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-phenyl-2(1H)-quinolinone typically involves the bromination of 4-phenyl-2(1H)-quinolinone. One common method is the use of bromine or N-bromosuccinimide (NBS) in an organic solvent such as carbon tetrachloride (CCl4) under reflux conditions . The reaction proceeds with the selective bromination at the 8th position of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-phenyl-2(1H)-quinolinone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The quinolinone core can be oxidized to form quinoline N-oxides.
Reduction Reactions: The carbonyl group in the quinolinone ring can be reduced to form dihydroquinolinones.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Reactions: Formation of 8-substituted derivatives of 4-phenyl-2(1H)-quinolinone.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of dihydroquinolinones.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 8-Bromo-4-phenyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
4-Phenyl-2(1H)-quinolinone: Lacks the bromine atom at the 8th position.
8-Chloro-4-phenyl-2(1H)-quinolinone: Contains a chlorine atom instead of bromine at the 8th position.
8-Methyl-4-phenyl-2(1H)-quinolinone: Contains a methyl group instead of bromine at the 8th position.
Uniqueness: 8-Bromo-4-phenyl-2(1H)-quinolinone is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives with diverse properties .
Properties
Molecular Formula |
C15H10BrNO |
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Molecular Weight |
300.15 g/mol |
IUPAC Name |
8-bromo-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10BrNO/c16-13-8-4-7-11-12(9-14(18)17-15(11)13)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
InChI Key |
ZSHKAFNINVWRCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=C2C=CC=C3Br |
Origin of Product |
United States |
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